N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.
Introduction of the phenoxyacetamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Attachment of the diethylaminoethyl group: The final step includes the alkylation of the intermediate product with diethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the bromobenzo[d]thiazole core, potentially leading to debromination.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetamide oxides, while substitution reactions can produce a variety of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzo[d]thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.
Phenoxyacetamide derivatives: Compounds with variations in the phenoxyacetamide moiety.
Diethylaminoethyl derivatives: Compounds with different aromatic or heterocyclic cores but similar diethylaminoethyl groups.
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2S.ClH/c1-3-24(4-2)12-13-25(20(26)15-27-17-8-6-5-7-9-17)21-23-18-11-10-16(22)14-19(18)28-21;/h5-11,14H,3-4,12-13,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWQHDUVNBQKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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